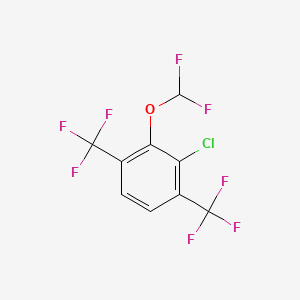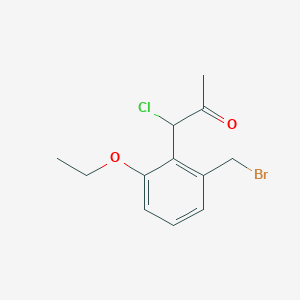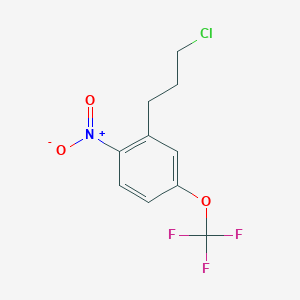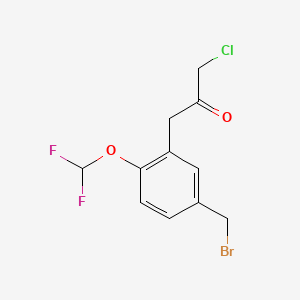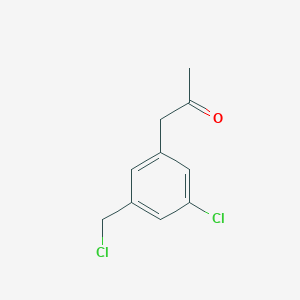
(S)-4-Methyldiphenyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Methyldiphenyl-2-oxazolidinone is a chiral oxazolidinone derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, which is a method used to produce enantiomerically pure compounds. The presence of the chiral center at the 4-position of the oxazolidinone ring makes it an essential tool for inducing chirality in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyldiphenyl-2-oxazolidinone typically involves the reaction of (S)-phenylglycinol with diphenyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient catalysts for the synthesis.
化学反应分析
Types of Reactions
(S)-4-Methyldiphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the oxazolidinone ring can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the 4-position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-4-Methyldiphenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound has been studied for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in the development of new drugs, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and specialty materials, where chirality is a crucial factor.
作用机制
The mechanism of action of (S)-4-Methyldiphenyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. The compound induces chirality in the substrate by forming a temporary covalent bond with it, thereby controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
相似化合物的比较
Similar Compounds
®-4-Methyldiphenyl-2-oxazolidinone: The enantiomer of (S)-4-Methyldiphenyl-2-oxazolidinone, used in similar applications but with opposite stereochemistry.
(S)-4-Isopropyldiphenyl-2-oxazolidinone: A similar compound with an isopropyl group at the 4-position, offering different steric and electronic properties.
(S)-4-Phenyldiphenyl-2-oxazolidinone: Another similar compound with a phenyl group at the 4-position, used in asymmetric synthesis.
Uniqueness
This compound is unique due to its specific chiral center and the ability to induce chirality in a wide range of substrates. Its versatility and efficiency in asymmetric synthesis make it a valuable tool in organic chemistry.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
(4S)-4-methyl-3,4-diphenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(13-8-4-2-5-9-13)12-19-15(18)17(16)14-10-6-3-7-11-14/h2-11H,12H2,1H3/t16-/m1/s1 |
InChI 键 |
SUDKKTYDGGNQIP-MRXNPFEDSA-N |
手性 SMILES |
C[C@@]1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC1(COC(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


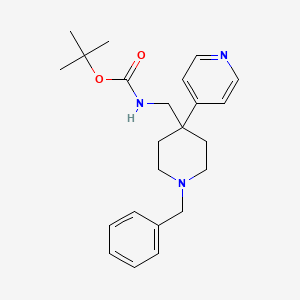

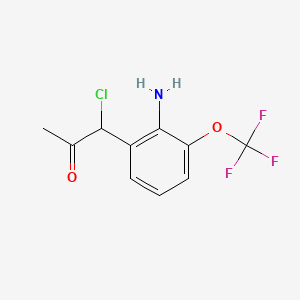
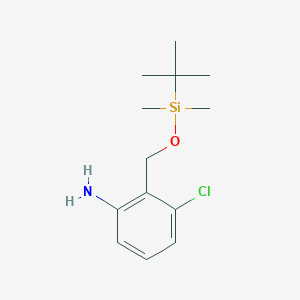
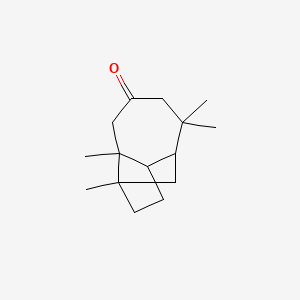
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
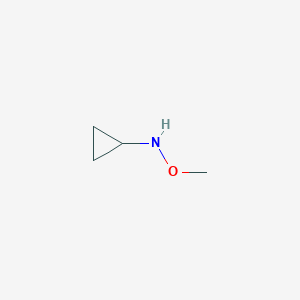
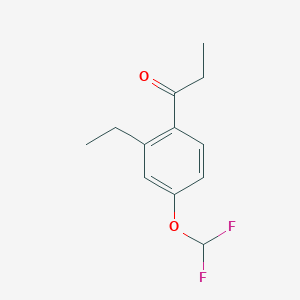
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
